

Molecular structure and weight of 3,5-Diamino-4methylbenzonitrile

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Compound of Interest

Compound Name: 3,5-Diamino-4-methylbenzonitrile

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In-Depth Technical Guide: 3,5-Diamino-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical experimental protocols for **3,5-Diamino-4-methylbenzonitrile**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Information

3,5-Diamino-4-methylbenzonitrile is an aromatic organic compound featuring a benzene ring substituted with two amino groups, a methyl group, and a nitrile functional group. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials.

Quantitative Data Summary



Property	Value	Source
IUPAC Name	3,5-diamino-4- methylbenzonitrile	Benchchem
CAS Number	168770-41-0	Benchchem
Molecular Formula	СвН9N3	Benchchem
Molecular Weight	147.18 g/mol	Benchchem[1]
InChI Key	VYHNGOXCBUWRKT- UHFFFAOYSA-N	Benchchem
Canonical SMILES	CC1=C(C=C(C=C1N)C#N)N	Benchchem
Melting Point	Not Available	-
Boiling Point	Not Available	-

Molecular Structure

Caption: 2D representation of the **3,5-Diamino-4-methylbenzonitrile** molecule.

Hypothetical Experimental Protocols

Due to the limited availability of published experimental data for **3,5-Diamino-4-methylbenzonitrile**, the following protocols are proposed based on established organic synthesis and analytical chemistry principles. These are intended as a starting point for experimental design.

Synthesis of 3,5-Diamino-4-methylbenzonitrile

A plausible synthetic route could involve the dinitration of p-tolunitrile, followed by a selective reduction of the nitro groups.

Step 1: Dinitration of p-Tolunitrile

• In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 g of p-tolunitrile.



- Cool the flask in an ice-salt bath to 0-5 °C.
- Slowly add a pre-cooled mixture of 30 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
- Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
- Filter the resulting precipitate, wash with cold water until the washings are neutral to litmus, and dry to obtain 4-methyl-3,5-dinitrobenzonitrile.

Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile

- In a Parr hydrogenation apparatus, place the dried 4-methyl-3,5-dinitrobenzonitrile from the previous step.
- Add a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C).
- Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Once the reaction is complete, carefully vent the apparatus and filter the mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to yield crude 3,5-Diamino-4-methylbenzonitrile.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization Protocols



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The expected spectrum would show singlets for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts influenced by the electronic effects of the substituents.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in the same solvent would reveal distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the benzene ring, the methyl carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
 Characteristic peaks would be expected for the N-H stretching of the primary amines (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.

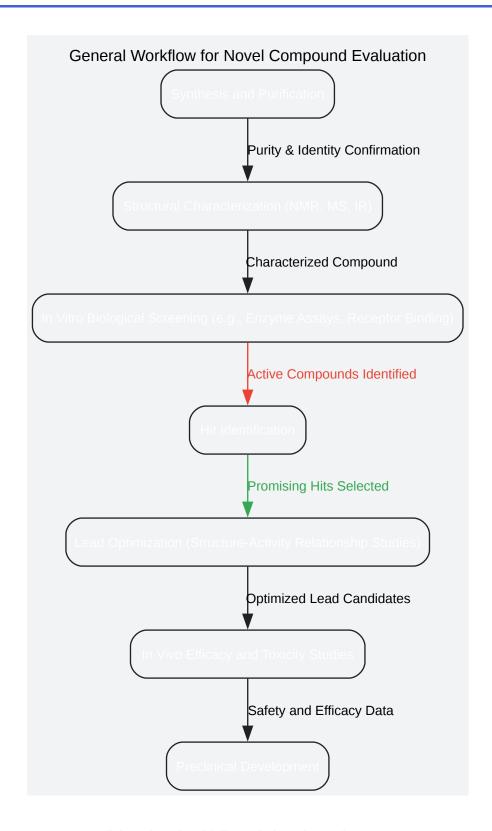
Mass Spectrometry (MS)

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (147.18).
 Fragmentation patterns could provide further structural confirmation.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the evaluation of a novel compound like **3,5-Diamino-4-methylbenzonitrile** in a drug discovery context.





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Caption: A logical workflow for the progression of a synthesized compound from initial characterization to preclinical development.



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References

- 1. 2,6-diaminotoluene | CAS#:823-40-5 | Chemsrc [chemsrc.com]
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